Perindopril

Description

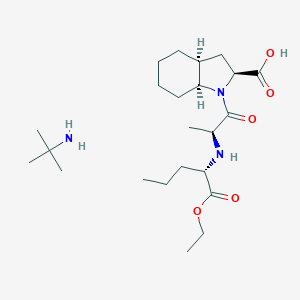

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023440 | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e+00 g/L | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82834-16-0, 107133-36-8 | |

| Record name | Perindopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Active Metabolite Formation Pathway of Perindoprilat

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and other cardiovascular disorders.[1][2][3][4] It is administered as a prodrug that undergoes metabolic activation to its pharmacologically active form, perindoprilat.[1][2][3][5][6] This conversion is a critical step for its therapeutic efficacy. This document provides a comprehensive technical overview of the metabolic pathway leading to the formation of perindoprilat, including the key enzymes involved, relevant pharmacokinetic data, and detailed experimental protocols for its study.

The Metabolic Activation Pathway

The transformation of this compound to perindoprilat is a hydrolytic process. Specifically, the ethyl ester moiety of the this compound molecule is cleaved to form a carboxylic acid, resulting in the active diacid metabolite, perindoprilat.[6][7]

Primary Site of Metabolism

This bioactivation occurs predominantly in the liver following oral administration.[1][2][5][8] The hepatic first-pass effect plays a significant role in this conversion.

Key Enzymes in Perindoprilat Formation

The hydrolysis of this compound is catalyzed by human carboxylesterase 1 (CES1).[9][10] CES1 is a major hydrolase in the human liver, responsible for the metabolism of numerous ester-containing prodrugs.[10][11] Studies have shown that this compound is readily hydrolyzed by CES1, whereas human carboxylesterase 2 (CES2), which is more abundant in the intestine, is not significantly involved in this specific metabolic step.[9][10]

The pathway can be visualized as a single-step enzymatic reaction:

Quantitative Pharmacokinetic Data

The conversion of this compound to perindoprilat is not complete, and both the parent drug and its active metabolite have distinct pharmacokinetic profiles.

| Parameter | This compound (Prodrug) | Perindoprilat (Active Metabolite) | Reference |

| Oral Bioavailability | ~65-95% | ~20-25% (of the oral this compound dose) | [1][12][13] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | 3-8 hours | [13][14][15] |

| Elimination Half-life (t1/2) | ~1-2 hours | Biphasic: 3-10 hours (initial), 30-120 hours (terminal) | [1][12][14][15] |

| Metabolic Conversion Rate | Approximately 20-30% of an oral dose is converted to perindoprilat. | N/A | [5][12] |

Note: The terminal half-life of perindoprilat is prolonged due to its high-affinity binding to the ACE enzyme.[12][15]

Experimental Protocols

The study of this compound metabolism typically involves in vitro assays to characterize the enzymatic reaction and in vivo studies to determine the pharmacokinetic profile.

In Vitro Metabolism using Human Liver Microsomes

This protocol aims to determine the kinetics of perindoprilat formation by hepatic enzymes.

4.1.1 Materials and Reagents

-

This compound reference standard

-

Perindoprilat reference standard

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination and extraction)

-

Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct ACE inhibitor like Ramipril)[16]

-

LC-MS/MS system

4.1.2 Experimental Workflow

4.1.3 LC-MS/MS Analysis

-

Column: A reverse-phase C18 column (e.g., Phenomenex® C18) is commonly used.[17]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[17]

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: The concentration of perindoprilat formed is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations of the perindoprilat reference standard.

In Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical single-dose, crossover study to determine the pharmacokinetic parameters of this compound and perindoprilat.

4.2.1 Study Design

-

Population: Healthy adult volunteers.

-

Design: Randomized, open-label, single-dose, two-period crossover.

-

Treatment: A single oral dose of this compound (e.g., 8 mg).[12]

-

Washout Period: A sufficient period (e.g., 1-2 weeks) between treatments to ensure complete drug elimination.

4.2.2 Methodology

-

Subject Screening: Volunteers undergo a full medical screening to ensure they meet inclusion/exclusion criteria.

-

Dosing: After an overnight fast, subjects receive a single oral dose of this compound with a standardized volume of water.

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 hours).[12][14]

-

Plasma Processing: Blood samples are centrifuged (e.g., at 1500 x g for 10 min at 4°C) within 30 minutes of collection. The resulting plasma is separated and stored frozen at -80°C until analysis.[17]

-

Bioanalysis: Plasma concentrations of this compound and perindoprilat are quantified using a validated LC-MS/MS method as described in section 4.1.3. The sample preparation typically involves protein precipitation or solid-phase extraction (SPE).[16][17]

-

Pharmacokinetic Analysis: Plasma concentration-time data for both this compound and perindoprilat are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Conclusion

The conversion of the prodrug this compound to its active metabolite perindoprilat is a hepatic process mediated primarily by the CES1 enzyme. Understanding this pathway and the distinct pharmacokinetic profiles of both compounds is fundamental for drug development, clinical pharmacology, and optimizing therapeutic strategies. The experimental protocols outlined provide a robust framework for investigating this critical bioactivation step.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-converting enzyme inhibition by this compound in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of this compound in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a this compound erbumine-layered double hydroxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical methods of this compound, review [wisdomlib.org]

- 8. This compound - Proteopedia, life in 3D [proteopedia.org]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Single-dose and steady-state pharmacokinetics and pharmacodynamics of this compound in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. A new LC-MS/MS bioanalytical method for this compound and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Perindopril in Experimental Hypertension Models: A Technical Whitepaper

Executive Summary: Perindopril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, has been extensively evaluated in a multitude of preclinical hypertension models. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the key findings from these studies. It covers this compound's mechanism of action, its efficacy in various animal models, detailed experimental protocols, and its effects on hemodynamic and structural parameters. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. The evidence robustly supports that this compound not only normalizes blood pressure but also confers significant end-organ protection by mitigating vascular and cardiac hypertrophy, improving endothelial function, and extending lifespan in hypertensive animal models.

Introduction

Hypertension is a primary risk factor for numerous cardiovascular diseases. The Renin-Angiotensin System (RAS) is a critical cascade in blood pressure regulation, with the angiotensin-converting enzyme (ACE) playing a pivotal role. ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II (Ang II) and also degrades bradykinin, a vasodilator.[1][2] this compound is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, perindoprilat.[1] Perindoprilat is a powerful, competitive inhibitor of ACE, making it a cornerstone therapy for hypertension.[1][2] Preclinical studies in animal models are fundamental to elucidating the pharmacological effects and therapeutic potential of antihypertensive agents like this compound.

Mechanism of Action

This compound's primary antihypertensive effect stems from the inhibition of ACE. This leads to two main consequences:

-

Reduced Angiotensin II Levels: Decreased Ang II production results in reduced peripheral vascular resistance and a subsequent drop in blood pressure.[1] This also lowers aldosterone secretion, promoting natriuresis.

-

Increased Bradykinin Levels: By preventing the degradation of bradykinin, this compound potentiates its vasodilatory effects, which are largely mediated by the release of nitric oxide (NO) and prostacyclin from the endothelium.[1][3]

Beyond systemic blood pressure reduction, this compound exerts significant effects at the tissue level, inhibiting local ACE in the vasculature and heart.[1][4] This tissue-level action is believed to be crucial for its ability to reverse cardiovascular remodeling and improve endothelial dysfunction.[3][5]

Key Preclinical Hypertension Models

This compound's efficacy has been validated across a range of animal models, each mimicking different aspects of human hypertension.

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely resembles human essential hypertension, developing high blood pressure without any external induction.[6] It is the most common model for testing antihypertensive agents.[1][7]

-

Renovascular Hypertensive Rat (RHR): This model, often induced by clipping a renal artery (e.g., "2-kidney, 1-clip"), simulates hypertension caused by renal artery stenosis, which is characterized by high renin levels.[1][5][6]

-

Deoxycorticosterone Acetate (DOCA)-Salt Rat: A model of low-renin, volume-dependent hypertension induced by administering the mineralocorticoid DOCA and a high-salt diet, often combined with unilateral nephrectomy.[8][9][10]

-

Diet-Induced Metabolic Syndrome: Rodents fed a high-fat, high-carbohydrate diet develop a cluster of conditions including obesity, glucose intolerance, and hypertension, modeling metabolic syndrome in humans.[11][12]

Summary of Preclinical Efficacy Data

The following tables summarize the quantitative outcomes from key preclinical studies of this compound.

Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Study Focus | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Other Key Findings | Citations |

|---|---|---|---|---|---|---|

| Blood Pressure & Lifespan | 4 mg/kg/day | 12 weeks | Normalized SBP (<150 mmHg) after 2 weeks; effect persisted after withdrawal. | Not affected. | Increased average lifespan by 12 weeks; reduced heart weight and arterial lesions. | [13] |

| Dose-Response | Dose-dependent | Up to 24 weeks | Caused a dose-dependent lowering of blood pressure. | Not affected. | A single daily dose controlled BP for 24 hours; prevented stroke in SHRSP. | [7] |

| Hemodynamics & Sympathetic System | 5 mg/kg/day | 8 days | Significantly lowered arterial blood pressure. | Not affected. | Reduced total peripheral resistance; exerted a sympathoinhibitory effect. | [14] |

| Cardiac Hypertrophy | 1 mg/kg/day | 4 weeks | Maintained BP at normotensive levels. | Not specified. | Prevented development of left ventricular hypertrophy, independent of BP lowering. | [15] |

| Renal Hemodynamics | 1.5 mg/kg/day | Chronic | Normalized mean arterial pressure (from ~132 to ~97 mmHg). | Not affected. | Increased renal vessel lumen diameter, particularly in preglomerular vessels. |[16] |

Table 2: Effects of this compound on Cardiac and Vascular Remodeling

| Hypertension Model | Dose | Duration | Parameter Measured | Result | Citations |

|---|---|---|---|---|---|

| Renovascular Hypertensive Rat | Not specified | Not specified | Aortic medial hypertrophy, arterial stiffening. | Completely reversed. | [5] |

| SHR | 1 mg/kg/day | 4 weeks | Left Ventricle + Septum Volume:Bodyweight Ratio (mm³/g). | Reduced from 3.36 (control) to 2.85, similar to normotensive rats (2.80). | [15] |

| Abdominal Aortic Constriction | 1.5 mg/kg/day | 4 weeks | Left Ventricular Weight to Body Weight (LVW/BW) ratio; Aortic media hypertrophy. | Significantly inhibited increases in both parameters. | [17] |

| Low-Renin (Renal Ablation) | 3 mg/kg/day | Not specified | Cardiac weight. | Inhibited the increase in cardiac weight without affecting blood pressure. | [18] |

| Diet-Induced Obese Rat | 1 mg/kg/day | 12 weeks | Left ventricle mass; Cardiac Type I collagen. | Decreased left ventricle mass and collagen levels. | [11] |

| Rabbit Carotid Artery Collar | 0.3 mg/kg/day | 14 days | Intimal/Medial cross-sectional area ratio. | Reduced from 0.11 (placebo) to 0.05. |[19] |

Detailed Experimental Protocols

Reproducibility in preclinical research hinges on detailed methodologies. Below are protocols for common experiments cited in this compound literature.

5.1 Protocol: Induction of DOCA-Salt Hypertension This protocol creates a model of mineralocorticoid-induced, low-renin hypertension.[8][9][10]

-

Animal Selection: Use male Wistar or Sprague-Dawley rats (180-200g).

-

Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Uninephrectomy: Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and surgically remove the left kidney. Suture the incision.

-

DOCA Administration: One week post-surgery, implant a subcutaneous pellet of deoxycorticosterone acetate (e.g., 100 mg/kg) or begin twice-weekly subcutaneous injections.[8]

-

Diet: Replace normal drinking water with a 1% NaCl solution.

-

Monitoring: Measure blood pressure weekly using the tail-cuff method. Hypertension (SBP > 160 mmHg) typically develops within 3-4 weeks.[8]

5.2 Protocol: Blood Pressure Measurement in Conscious Rats The tail-cuff method is a standard non-invasive technique for measuring blood pressure.[20]

-

Acclimatization: Acclimate rats to the restraining device and procedure for several days prior to measurement to minimize stress-induced BP elevation.

-

Warming: Place the rat in a warming chamber or on a warming platform (32-34°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for signal detection.

-

Cuff Placement: Place the rat in a plastic holder and fit an inflatable cuff and a volume pressure recording sensor over the base of the tail.

-

Measurement Cycle: The system automatically inflates and deflates the cuff multiple times. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.

-

Data Collection: Record the average of several stable, consecutive readings.

Advanced Mechanistic Insights

Studies reveal that this compound's benefits extend beyond its primary ACE-inhibiting function.

6.1. Improvement of Endothelial Function In several hypertension models, endothelial dysfunction, characterized by impaired vasodilation, is a common feature. This compound treatment has been shown to restore endothelium-dependent vasorelaxation.[19] In rabbits with induced atheroma-like lesions, acetylcholine-induced relaxation was reduced from 68% in control vessels to 44% in collared vessels; this compound treatment restored this response to normal levels.[19] This effect is largely attributed to the increased bioavailability of bradykinin, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO, a potent vasodilator.[3][21]

6.2. Sympathoinhibitory Effects There is evidence that this compound can interfere with the sympathetic nervous system. In pithed SHR, this compound reduced the vasopressor responses to spinal cord stimulation and to alpha-adrenoceptor agonists.[14] This sympathoinhibitory effect, which may be partially prejunctional, contributes to the overall reduction in peripheral resistance and blood pressure.[1][14]

Conclusion

The body of preclinical evidence demonstrates that this compound is a highly effective agent in a diverse range of experimental hypertension models. Its efficacy is dose-dependent and sustained, providing 24-hour blood pressure control with a single daily dose.[7] Crucially, the benefits of this compound are not limited to hemodynamic control. It consistently prevents or reverses end-organ damage, including cardiac and vascular hypertrophy, independent of its blood pressure-lowering effects.[5][15][18] Mechanistic studies highlight its role in restoring endothelial function via the nitric oxide pathway and modulating sympathetic nervous system activity.[14][19] These comprehensive preclinical findings provide a strong scientific foundation for the clinical use of this compound in treating hypertension and reducing associated cardiovascular risk.[4]

References

- 1. Antihypertensive effect of this compound: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound: the evidence of its therapeutic impact in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular effects of this compound: from experimental to clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. Effects of this compound on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. article.imrpress.com [article.imrpress.com]

- 10. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound prevents development of obesity and hypertension in middle aged diet-induced obese rat models of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound treatment prolonged the lifespan of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a new converting enzyme inhibitor: systemic and regional hemodynamics and sympathoinhibitory effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiac growth during high and low dose this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Effects of this compound on vascular wall and left ventricular hypertrophy in rats with experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The angiotensin-converting enzyme inhibitor, this compound, prevents cardiac hypertrophy in low-renin hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound treatment prevents the loss of endothelial nitric oxide function and development of neo-intima in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hypertension model in rats - Enamine [enamine.net]

- 21. This compound alters vascular angiotensin-converting enzyme, AT(1) receptor, and nitric oxide synthase expression in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular signaling pathways affected by perindopril treatment.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades to offer a comprehensive resource for research and development.

Core Mechanism of Action: Modulation of the Renin-Angiotensin-Aldosterone System

This compound's primary therapeutic effect stems from its potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, this compound disrupts this pathway in two significant ways:

-

Reduced Angiotensin II Production: this compound prevents the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] This leads to vasodilation, a decrease in vascular resistance, and consequently, a reduction in blood pressure.

-

Increased Bradykinin Availability: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. This compound's inhibition of ACE leads to an accumulation of bradykinin, further contributing to its antihypertensive effects.[3] this compound has been noted to have a particularly pronounced effect on potentiating bradykinin.

The dual action of reducing angiotensin II and increasing bradykinin levels underpins the major cellular signaling pathways affected by this compound treatment.

Key Signaling Pathways Modulated by this compound

The Bradykinin-Nitric Oxide (NO) Signaling Pathway

The potentiation of bradykinin by this compound has significant downstream effects on vascular endothelial cells, primarily through the nitric oxide (NO) signaling pathway.[4][5]

-

eNOS Activation: Bradykinin binds to its B2 receptors on endothelial cells, which in turn activates endothelial nitric oxide synthase (eNOS).[4]

-

NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO).[4]

-

Vasodilation: NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[4]

Studies have shown that this compound treatment can significantly upregulate eNOS protein expression and activity, contributing to improved endothelial function.[4][6][7]

The Angiotensin II Signaling Pathway

By reducing the levels of angiotensin II, this compound mitigates its diverse and often detrimental effects on the cardiovascular system. Angiotensin II exerts its actions primarily through the angiotensin II type 1 (AT1) receptor.[4]

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, and its reduction by this compound leads to vasodilation.

-

Inflammation and Fibrosis: Angiotensin II promotes inflammation and fibrosis in various tissues, including the heart and blood vessels. This compound's ability to lower angiotensin II levels can, therefore, have anti-inflammatory and anti-fibrotic effects.

-

Oxidative Stress: Angiotensin II can increase the production of reactive oxygen species (ROS), leading to oxidative stress and endothelial dysfunction. By decreasing angiotensin II, this compound can help restore the balance and improve endothelial health.[4]

The TGF-beta Signaling Pathway and Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine involved in tissue repair and fibrosis. In pathological conditions, overexpression of TGF-β can lead to excessive extracellular matrix deposition and tissue scarring.

-

TGF-β1 and Fibrosis: Angiotensin II is known to stimulate the production of TGF-β1, which in turn promotes the differentiation of fibroblasts into myofibroblasts and the synthesis of collagen, leading to fibrosis.

-

This compound's Anti-fibrotic Effect: By reducing angiotensin II levels, this compound can indirectly decrease the expression of TGF-β1.[8] This has been demonstrated in animal models, where this compound treatment was associated with reduced cardiac TGF-β1 and amelioration of cardiac fibrosis.[8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on various cellular and molecular endpoints.

Table 1: Effects of this compound on Endothelial Function (PERTINENT Substudy of EUROPA) [4][6][7]

| Parameter | Effect of this compound | Significance |

| eNOS Protein Expression | ↑ 19% | P < 0.05 |

| eNOS Protein Activity | ↑ 27% | P < 0.05 |

| Endothelial Cell Apoptosis | ↓ 31% | P < 0.05 |

| Plasma Angiotensin II | Significant Reduction | P < 0.05 |

| Plasma Bradykinin | Significant Increase | P < 0.05 |

| Plasma Nitrite/Nitrate | Significant Increase | P < 0.05 |

Table 2: Effects of this compound on Cardiac Fibrosis Markers in Obese Zucker Rats [8]

| Parameter | Untreated Obese Rats | This compound-Treated Obese Rats | Significance |

| Cardiac PAI-1 (% positive area/field) | 13.5 (1.7) | 3.6 (0.4) | p < 0.01 |

| Myocyte TGF-β1 (%/area) | 9.14 (4.7) | 0.13 (0.1) | p < 0.01 |

| Interstitial TGF-β1 (positive cells/area) | 178.9 (27.4) | 19.8 (6.8) | p < 0.01 |

| Collagen I (%/area) | 13.3 (1) | 3 (0.8) | p < 0.01 |

| Collagen III (%/area) | 9.5 (0.9) | 5 (0.6) | p < 0.01 |

Detailed Methodologies for Key Experiments

This section provides an overview of the detailed methodologies for the key experiments cited in this guide.

Measurement of eNOS Protein Expression and Activity

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Treatment: HUVECs are incubated with serum from patients treated with this compound or a placebo.

-

eNOS Protein Expression (Western Blot):

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

-

eNOS Activity Assay (L-arginine to L-citrulline Conversion):

-

Cell Lysate Preparation: Cell lysates are prepared as for Western blotting.

-

Reaction Mixture: The lysate is incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other necessary cofactors.

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.

-

Quantification: The amount of L-[³H]citrulline is quantified using a scintillation counter, which is indicative of eNOS activity.

-

In Vitro HUVEC Apoptosis Assay

-

Cell Culture and Treatment: HUVECs are cultured and treated with patient serum as described above.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cell Harvesting: Adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells.

-

Measurement of Plasma Angiotensin II and Bradykinin

-

Sample Collection: Blood samples are collected in tubes containing appropriate anticoagulants and protease inhibitors to prevent ex vivo degradation of the peptides.

-

Extraction: Angiotensin II and bradykinin are extracted from plasma, often using solid-phase extraction (SPE).

-

Quantification (ELISA or LC-MS/MS):

-

ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) can be used. In this assay, the sample is added to a microplate pre-coated with an antibody. A known amount of biotinylated peptide is also added. The biotinylated peptide competes with the endogenous peptide in the sample for binding to the antibody. The amount of bound biotinylated peptide is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of the peptide in the sample.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantification. The extracted peptides are separated by high-performance liquid chromatography (HPLC) and then ionized and fragmented in a mass spectrometer. The specific fragments of angiotensin II and bradykinin are detected and quantified based on their mass-to-charge ratio.

-

Immunohistochemistry for Cardiac Fibrosis Markers

-

Tissue Preparation:

-

Fixation: Rat hearts are fixed in a solution like 10% neutral buffered formalin.

-

Dehydration and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions and then embedded in paraffin wax.

-

Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut using a microtome and mounted on glass slides.

-

-

Immunohistochemical Staining:

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: To unmask the antigenic epitopes, the slides are often treated with heat in a specific buffer (e.g., citrate buffer).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).

-

Secondary Antibody Incubation and Detection: The sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a coverslip.

-

-

Quantification: The stained area is quantified using image analysis software.

Conclusion

This compound exerts its therapeutic effects through a multi-faceted modulation of key cellular signaling pathways. Its primary action as an ACE inhibitor initiates a cascade of events, including the suppression of the vasoconstrictor and pro-fibrotic angiotensin II and the potentiation of the vasodilator bradykinin. This leads to the activation of the protective Bradykinin-NO pathway, resulting in improved endothelial function, and the downregulation of the pro-fibrotic TGF-beta pathway. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the pleiotropic effects of this compound and the development of novel cardiovascular therapies.

References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. raybiotech.com [raybiotech.com]

- 6. immunostep.com [immunostep.com]

- 7. NOS Activity Assays [bio-protocol.org]

- 8. 2.6. FITC-Annexin V/PI assay [bio-protocol.org]

Methodological & Application

Application Note: Quantification of Perindopril in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography with UV Detection

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in pharmacokinetic studies of perindopril.

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis in a bioanalytical laboratory setting.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] After oral administration, it is rapidly absorbed and hydrolyzed into its active metabolite, perindoprilat. Monitoring the plasma concentration of this compound is crucial for pharmacokinetic and bioequivalence studies. While LC-MS/MS is often used for its high sensitivity, HPLC with UV detection presents a more accessible and cost-effective alternative for quantitative analysis.[2] This protocol provides a detailed procedure for the reliable quantification of this compound in plasma using HPLC-UV.

Experimental Protocol

Materials and Reagents

-

This compound Erbumine reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Ortho-phosphoric acid

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Visible detector, autosampler, and a C18 analytical column is required. The specific conditions are summarized in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Phosphate Buffer (20mM KH₂PO₄, pH adjusted to 3.0) : Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL |

| UV Detection | 215 nm[5][6] |

| Column Temperature | Ambient (25 °C) |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound erbumine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

Plasma Calibration Standards: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to create calibration standards with final concentrations equivalent to the working standards.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 12,000 rpm for 10 minutes at 4 °C.

-

Carefully collect the clear supernatant and transfer it to an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Caption: Protein precipitation workflow for plasma samples.

Method Validation

The analytical method was validated according to ICH guidelines for bioanalytical methods.

Linearity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The peak area was plotted against the nominal concentration, and the linear regression was calculated.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) on the same day (n=6) and on three different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Results

The quantitative data for method validation are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 0.3 | < 5.0 | 95 - 105 | < 6.0 | 94 - 106 |

| Medium | 5.0 | < 4.0 | 97 - 103 | < 4.5 | 96 - 104 |

| High | 15.0 | < 3.0 | 98 - 102 | < 3.5 | 97 - 103 |

Note: The acceptance criteria for precision (%RSD) is typically ≤15% and for accuracy is within 85-115% of the nominal value.

Overall Experimental Workflow

The complete workflow from sample collection to final data analysis is illustrated in the diagram below.

Caption: High-level workflow for this compound plasma analysis.

Conclusion

The described RP-HPLC-UV method provides a reliable, cost-effective, and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure offers good recovery and minimizes matrix effects. The method is validated and shows excellent linearity, precision, and accuracy, making it suitable for application in pharmacokinetic and bioequivalence studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical methods of this compound, review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Simultaneous determination of indapamide, this compound and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Perindopril Administration in Spontaneously Hypertensive Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of perindopril in spontaneously hypertensive rats (SHR), a widely used animal model for studying hypertension.

Introduction

This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] It is a prodrug that is metabolized in the liver to its active metabolite, perindoprilat.[1][3][4] Perindoprilat inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][5][6] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5][6] In spontaneously hypertensive rats (SHR), this compound has been shown to effectively lower blood pressure, prevent left ventricular hypertrophy, and improve survival.[7][8][9][10]

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| This compound Dose (mg/kg/day) | Treatment Duration | Route of Administration | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) | Effect on Mean Blood Pressure (MBP) | Reference |

| 0.1 | 4 weeks | - | No significant effect | - | - | [7] |

| 0.4 | 20 weeks | Drinking Water | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [11] |

| 0.8 | 20 weeks | Drinking Water | Reduced to Wistar-Kyoto (WKY) levels | Dose-dependent reduction | Dose-dependent reduction | [11] |

| 1.0 | 4 weeks | - | Maintained at WKY levels | - | - | [7] |

| 1.5 | 20 weeks | Drinking Water | Lowered below WKY values | Dose-dependent reduction | Dose-dependent reduction | [11] |

| 1.0 | 10 weeks | Gavage | Dose-dependent lowering | - | - | [8] |

| 2.0 | 10 weeks | Gavage | Persistent lowering after withdrawal | - | - | [8] |

| 3.0 | 6 weeks | Drinking Water | Significantly lower (97±2 mmHg vs 132±2 mmHg in untreated) | - | - | [12] |

| 3.0 | 8 weeks | Gavage | Significant reduction | - | - | [13] |

| 4.0 | 10 weeks | Gavage | Persistent lowering after withdrawal | - | - | [8] |

| 4.0 | 12 weeks | Gavage | Normalization of SBP after 2 weeks | - | - | [9] |

WKY = Wistar-Kyoto rats (normotensive control)

Table 2: Effects of this compound on Cardiac and Vascular Parameters in SHR

| This compound Dose (mg/kg/day) | Treatment Duration | Key Findings | Reference |

| 0.1 | 4 weeks | Significantly lowered left ventricle + septum volume:bodyweight ratio | [7] |

| 1.0 | 4 weeks | Significantly lowered left ventricle + septum volume:bodyweight ratio to WKY levels | [7] |

| High Dose (unspecified) | - | Prevents the development of left ventricular hypertrophy | [7] |

| 4.0 | 12 weeks | Reduced heart weight and arterial lesions | [9] |

| - | - | Angiotensin II directly stimulates cardiac and aortic hypertrophy, a mechanism unrelated to its effect on blood pressure. | [14][15] |

| - | 30 days | Reduces vascular smooth muscle polyploidy | [16] |

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in Drinking Water

This protocol is adapted from a study investigating the dose-dependent effects of this compound on blood pressure and small-artery structure.[11]

1. Animal Model:

-

Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

-

Start treatment at 4 weeks of age.

2. Drug Preparation and Administration:

-

Dissolve this compound in drinking water.

-

Prepare fresh solutions weekly.

-

Administer three different doses: 0.4, 0.8, and 1.5 mg/kg/day.

-

Adjust drug concentrations weekly based on water intake and body weight to maintain a constant dose.

-

Provide rats with free access to the medicated or plain drinking water.

-

Continue treatment for 20 weeks (until 24 weeks of age).

3. Measurements:

-

Monitor systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) at regular intervals.

-

At the end of the treatment period, collect small arteries from mesenteric, femoral, cerebral, and coronary vascular beds for morphological and functional analysis.

-

Measure heart weight and body weight to determine the heart weight to body weight ratio.

4. Post-Treatment Follow-up (Optional):

-

Withdraw treatment at 24 weeks of age.

-

Continue to monitor blood pressure for an additional 12 weeks to assess the persistent effects of the treatment.[11]

Protocol 2: Administration of this compound by Oral Gavage

This protocol is based on studies evaluating the effects of this compound on hypertension and its prevention.[8][9]

1. Animal Model:

-

Adult male Spontaneously Hypertensive Rats (SHR).

-

Start treatment at 15 weeks of age.

2. Drug Preparation and Administration:

-

Dissolve this compound in distilled water to achieve the desired concentrations.

-

Administer daily doses of 1, 2, or 4 mg/kg by oral gavage.

-

Treat a control group with distilled water only.

-

Continue treatment for 10-12 weeks.

3. Measurements:

-

Measure systolic blood pressure, heart rate, and body weight at regular intervals before, during, and after the treatment period.

-

At the end of the study, plasma and tissue samples can be collected for biochemical analysis, such as noradrenaline levels and angiotensin-converting enzyme (ACE) activity.[8]

-

Perform macroscopic and microscopic examinations of organs to assess tissue damage associated with hypertension.[9]

Mandatory Visualizations

Signaling Pathway of this compound's Antihypertensive Effect

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Administration in SHR

Caption: General experimental workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. This compound | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interspecies comparison of the metabolic pathways of this compound, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Arginine? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Erbumine? [synapse.patsnap.com]

- 7. Cardiac growth during high and low dose this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effects of this compound treatment in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound treatment prolonged the lifespan of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Physical Training vs. This compound Treatment on Arterial Stiffening of Spontaneously Hypertensive Rats: A Proteomic Analysis and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on cardiovascular hypertrophy of the SHR: respective roles of reduced blood pressure and reduced angiotensin II levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin II induces cardiovascular hypertrophy in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of this compound on vascular smooth muscle polyploidy in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Determination of Perindopril

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analytical methods of this compound, review [wisdomlib.org]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Thermo-, Radio- and Photostability of this compound Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. This compound | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. primescholars.com [primescholars.com]

Application Notes and Protocols: Perindopril in a Murine Model of Cardiac Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most cardiac diseases, leading to ventricular stiffness, diastolic and systolic dysfunction, and ultimately heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, effectively blocks the conversion of angiotensin I to Ang II, thereby mitigating its downstream pro-fibrotic effects. This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in a murine model of cardiac fibrosis induced by transverse aortic constriction (TAC).

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound on cardiac remodeling and fibrosis in a TAC-induced murine model.[1][2][3][4]

Table 1: Effects of this compound on Cardiac Remodeling and Pulmonary Congestion.

| Group | HW/BW (mg/g) | HW/TBL (mg/mm) | LW/BW (mg/g) | LW/TBL (mg/mm) |

| Sham | 3.5 ± 0.4 | 0.20 ± 0.03 | 4.5 ± 0.5 | 0.25 ± 0.04 |

| TAC | 6.2 ± 0.7 | 0.35 ± 0.05 | 7.8 ± 0.9 | 0.44 ± 0.06 |

| TAC + this compound (2 mg/kg) | 5.1 ± 0.6# | 0.29 ± 0.04# | 6.3 ± 0.7# | 0.35 ± 0.05# |

| TAC + this compound (8 mg/kg) | 4.2 ± 0.5# | 0.24 ± 0.03# | 5.2 ± 0.6# | 0.29 ± 0.04# |

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. HW: Heart Weight; BW: Body Weight; TBL: Tibial Length; LW: Lung Weight.[1][4]

Table 2: Effects of this compound on Cardiac Function (Echocardiography).

| Group | EF (%) | LVIDd (mm) | IVSd (mm) | LVPWd (mm) |

| Sham | 65 ± 5 | 3.8 ± 0.3 | 0.7 ± 0.1 | 0.7 ± 0.1 |

| TAC | 38 ± 4 | 5.5 ± 0.4 | 1.2 ± 0.2 | 1.1 ± 0.1 |

| TAC + this compound (2 mg/kg) | 49 ± 5# | 4.7 ± 0.3# | 1.0 ± 0.1# | 0.9 ± 0.1# |

| TAC + this compound (8 mg/kg) | 58 ± 6# | 4.1 ± 0.3# | 0.8 ± 0.1# | 0.8 ± 0.1# |

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. EF: Ejection Fraction; LVIDd: Left Ventricular Internal Diameter at end-diastole; IVSd: Interventricular Septal thickness at end-diastole; LVPWd: Left Ventricular Posterior Wall thickness at end-diastole.[1][2]

Table 3: Effects of this compound on Myocardial Fibrosis Markers (mRNA and Protein Levels).

| Group | Collagen I (relative expression) | Collagen III (relative expression) | α-SMA (relative expression) | Periostin (relative expression) |

| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| TAC | 4.5 ± 0.8 | 3.8 ± 0.7 | 5.2 ± 0.9 | 4.1 ± 0.6 |

| TAC + this compound (2 mg/kg) | 2.8 ± 0.5# | 2.5 ± 0.4# | 3.1 ± 0.6# | 2.7 ± 0.5# |

| TAC + this compound (8 mg/kg) | 1.5 ± 0.3# | 1.4 ± 0.3# | 1.8 ± 0.4# | 1.6 ± 0.4# |

*p < 0.05 vs. Sham; #p < 0.05 vs. TAC. Data are presented as mean ± SD. α-SMA: alpha-Smooth Muscle Actin.[1][3]

Experimental Protocols

Murine Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis.[5][6][7]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) or Isoflurane (1-3%)[8]

-

Surgical instruments: forceps, scissors, needle holder, chest retractor[6]

-

Ventilator for small rodents[6]

-

Heating pad[6]

-

Analgesics: Buprenorphine (0.05-0.1 mg/kg)[8]

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[6]

-

Perform endotracheal intubation and connect the mouse to a rodent ventilator.[6]

-

Make a small horizontal incision at the level of the second rib to expose the sternum.

-

Perform a partial upper sternotomy to visualize the aortic arch.[9]

-

Carefully dissect the thymus and surrounding connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.[6]

-

Place a 26 or 27-gauge blunt needle parallel to the aorta.[6][7]

-

Tie the suture snugly around the aorta and the needle.

-

Promptly remove the needle to create a defined constriction.[6]

-

For sham-operated control mice, the same procedure is performed without constricting the aorta.[1]

-

Close the chest and suture the skin incision.

-

Administer post-operative analgesics and monitor the animal for recovery.[8]

This compound Administration

Materials:

-

This compound erbumine

-

Vehicle (e.g., sterile water or saline)

-

Oral gavage needles

Procedure:

-

Prepare fresh solutions of this compound daily.

-

Divide the TAC-operated mice into treatment groups:

-

Administer this compound or vehicle via oral gavage once daily, starting 1-3 days post-TAC surgery and continuing for the duration of the study (typically 4-8 weeks).

Histological Analysis of Cardiac Fibrosis

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Masson's Trichrome staining kit

-

Microscope with a digital camera

Procedure:

-

At the end of the treatment period, euthanize the mice and excise the hearts.

-

Wash the hearts with cold PBS and fix in 4% PFA overnight at 4°C.

-

Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

-

Cut 5 µm thick sections and mount them on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Perform Masson's Trichrome staining according to the manufacturer's protocol to visualize collagen fibers (blue/green), nuclei (black), and myocardium (red).[10]

-

Capture images of the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Genes

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (Collagen I, Collagen III, α-SMA, Periostin) and a housekeeping gene (e.g., GAPDH).[1]

-

Real-time PCR system

Procedure:

-

Excise the left ventricular tissue and immediately snap-freeze it in liquid nitrogen.

-

Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the genes of interest.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[11][12]

Western Blotting for Fibrosis-Related Proteins

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-Collagen I, anti-Collagen III, anti-α-SMA, anti-Periostin, anti-GAPDH (loading control)[13][14][15][16][17]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize frozen left ventricular tissue in RIPA buffer.

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to the loading control.

Mandatory Visualizations

Caption: Experimental workflow for studying this compound in a TAC-induced cardiac fibrosis model.

Caption: this compound's mechanism of action in mitigating cardiac fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound improves cardiac fibrosis through targeting the AngII/AT1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The role of α-smooth muscle actin in fibroblast-mediated matrix contraction and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-Smooth Muscle Actin Polyclonal Antibody (PA5-18292) [thermofisher.com]

- 15. α-Smooth Muscle Actin (1A4) Mouse mAb (IHC Formulated) | Cell Signaling Technology [cellsignal.com]

- 16. 4.7. Western Blot Analysis of Alpha-Smooth Muscle Actin of Human Cardiac Fibroblast on Bioscaffolds [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of Perindopril Release from Nanoparticle Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing perindopril release from nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common types of nanoparticles used for this compound delivery?

A1: Common nanoparticle systems for this compound include polymeric nanoparticles like chitosan and PLGA, lipid-based nanoparticles such as liposomes and solid lipid nanoparticles, and inorganic nanoparticles like iron oxide.[1][2][3] Chitosan is frequently used due to its biocompatibility, biodegradability, and cationic nature which facilitates interaction with cell membranes.[1] Iron oxide nanoparticles have been explored for their magnetic properties and low toxicity.[4][5]

Q2: What are the critical factors influencing the release rate of this compound from nanoparticles?

A2: The release of this compound is a multi-factorial process. Key factors include the nanoparticle's composition and size, the drug-to-polymer ratio, the pH of the release medium, and the method of drug loading (encapsulation vs. surface adsorption).[2][6] For instance, release is often faster in acidic conditions (pH 4.8) compared to physiological pH (7.4).[1][4][5]

Q3: Why am I observing a high initial "burst release" of this compound?

A3: A high initial burst release is typically due to this compound molecules that are adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.[2][7] This can be common in systems where the drug is loaded via adsorption. To mitigate this, optimizing the formulation to favor encapsulation over surface adsorption is necessary.

Q4: How can I control the particle size and stability of the nanoparticles?

A4: Particle size can be controlled by adjusting formulation parameters such as the concentration of polymers (e.g., chitosan) and cross-linkers (e.g., sodium tripolyphosphate), as well as process parameters like stirring speed and sonication.[8][9] Stability, particularly preventing aggregation, can be enhanced by surface modifications, such as coating with polyethylene glycol (PEG), which provides steric hindrance.[4][10] A zeta potential value greater than ±30mV generally indicates good particle stability due to electrostatic repulsion.[8]

Q5: What are the standard methods for characterizing this compound-loaded nanoparticles?

A5: A suite of characterization techniques is essential. Particle size and morphology are typically analyzed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[1][2][4] Dynamic Light Scattering (DLS) is used for determining the average particle size, polydispersity index (PDI), and zeta potential.[11] Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to confirm the successful loading of the drug and to study the physical state of the drug within the nanoparticle.[1][2][5]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (%EE)

-

Potential Cause A: Poor affinity between this compound and the nanoparticle matrix.

-

Solution: Modify the surface chemistry of the nanoparticles or choose a polymer with higher affinity for this compound. For chitosan nanoparticles, adjusting the pH during formulation can enhance electrostatic interactions.

-

-

Potential Cause B: Drug leakage during the formulation or purification process.

-

Solution: Optimize the purification step. For example, if using centrifugation, ensure the parameters (speed, time) are not causing premature drug release.[8] Consider using a less harsh method like dialysis.

-

-

Potential Cause C: Incorrect drug-to-polymer ratio.

-

Solution: Systematically vary the initial drug concentration to find the optimal loading capacity of your nanoparticle system. An excessively high drug concentration may lead to saturation and lower %EE.

-

Issue 2: Inconsistent or Unpredictable In Vitro Release Profiles

-

Potential Cause A: Batch-to-batch variability in nanoparticle characteristics.

-

Solution: Strictly control all formulation parameters, including reagent concentrations, pH, temperature, and stirring rates. Characterize each batch for size, PDI, and zeta potential to ensure consistency before conducting release studies.

-

-

Potential Cause B: Nanoparticle aggregation in the release medium.

-

Solution: Ensure the release medium is appropriate and does not induce aggregation. If aggregation is observed, consider surface coating the nanoparticles with stabilizers like PEG.[10]

-

-

Potential Cause C: Issues with the release study setup (e.g., dialysis membrane, sink conditions).

-

Solution: Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles. Maintain sink conditions by using a sufficiently large volume of release medium and sampling at appropriate intervals.[12]

-

Issue 3: Poor Nanoparticle Stability Leading to Aggregation

-

Potential Cause A: Insufficient surface charge.

-

Solution: Measure the zeta potential. If the absolute value is below 30 mV, the formulation is likely unstable.[8] Adjust the pH of the formulation or incorporate charged polymers to increase surface charge and electrostatic repulsion.

-

-

Potential Cause B: Hydrophobic interactions between particles.

Data Presentation

Table 1: Comparative Summary of this compound Nanoparticle Formulations

| Nanoparticle Type | Polymer/Coating | Avg. Particle Size (nm) | Encapsulation Efficiency (%) | Key Release Characteristics | Reference |

| Magnetite NP | PEG-coated | ~15 nm (FPEGPE) | 10.3% | Sustained release; 60.8% in ~70h at pH 7.4; 83.1% in ~20h at pH 4.8. | [4][5] |

| Magnetite NP | Chitosan-coated | ~15 nm (FCPE) | Not Specified | Sustained release; ~72.2% in ~94h at pH 7.4; ~85.8% in ~46h at pH 4.8. | [1] |

| Polymeric NP | Not Specified | 122.38 ± 0.75 nm | 61.73 ± 0.06% | Restricted release for 2h, followed by sustained release at pH 7.4. | [11] |

| Chitosan NP | Chitosan/Na-TPP | Not Specified | 88% | Initial fast release followed by prolonged sustained release. | [2] |

| Ethosomes | Soya lecithin/Ethanol | 1.62 - 4.56 µm | 54.81 - 78.04% | Up to 95.22% release over 24 hours. | [12] |

Table 2: Influence of pH on Cumulative Release of this compound

| Formulation | pH | Time | Cumulative Release (%) | Reference |

| PEG-coated Magnetite NP | 7.4 | 4223 min (~70 h) | 60.8% | [4][5] |

| 4.8 | 1231 min (~20 h) | 83.1% | [4][5] | |

| Chitosan-coated Magnetite NP | 7.4 | 5631 min (~94 h) | 72.2% | [1] |

| 4.8 | 2743 min (~46 h) | 85.8% | [1] | |

| Zn/Al-LDH Nanocomposite | 7.4 | >1000 min | ~30% | [7] |

| 4.8 | >1000 min | ~70% | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (Based on Ionotropic Gelation)

-

Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until fully dissolved. Adjust the pH to ~5.0.

-

Drug Incorporation: Dissolve this compound Erbumine (PE) in the chitosan solution and stir for 30 minutes to ensure uniform mixing.

-

Nanoparticle Formation: Prepare a solution of sodium tripolyphosphate (Na-TPP). Add the Na-TPP solution dropwise to the chitosan-PE solution under constant magnetic stirring at room temperature.

-

Maturation: Continue stirring for an additional 60 minutes to allow for the stabilization of the nanoparticles.

-

Purification: Separate the formed nanoparticles (PECSNPs) from the reaction medium by centrifugation (e.g., 15,000 rpm for 30 minutes).

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unentrapped drug and other reagents.

-

Storage: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)

-

Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS).

-

Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12 kDa).

-

Immersion: Place the sealed dialysis bag into a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS at pH 7.4 or acetate buffer at pH 4.8). The vessel should be placed in a shaker bath maintained at 37°C.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume (e.g., 1 mL) of the release medium from the vessel.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

Quantification: Analyze the collected samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at ~215 nm) or HPLC.[1][13][14]

-

Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.

Caption: Troubleshooting logic for low encapsulation efficiency.

References